![molecular formula C10H16N2O4 B13969359 (2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid CAS No. 45172-42-7](/img/structure/B13969359.png)
(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid is a synthetic organic compound with a complex structure It is characterized by the presence of a cyano group, a tert-butyl ester, and an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group of the starting amino acid is protected using a tert-butyl ester to prevent unwanted reactions.
Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction, often using cyanide salts under basic conditions.
Deprotection: The tert-butyl ester protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield primary amines.
Scientific Research Applications
(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the inhibition or activation of enzymes, modulation of signaling pathways, and other biochemical effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-cyano-2-aminobutanoic Acid: Lacks the tert-butyl ester group.
(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid: Has an additional carbon in the backbone.
(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid methyl ester: Contains a methyl ester instead of a carboxylic acid group.
Uniqueness
The presence of both the cyano group and the tert-butyl ester in this compound makes it unique
Properties
CAS No. |
45172-42-7 |
|---|---|
Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t7-/m0/s1 |
InChI Key |
GFRAZDGVUSPMRH-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC#N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


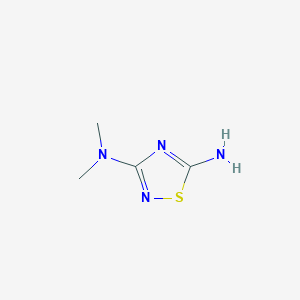
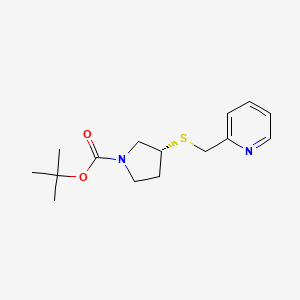
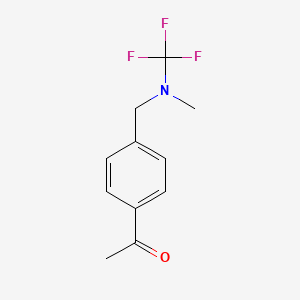
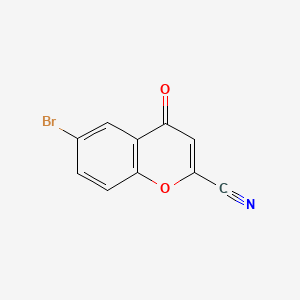

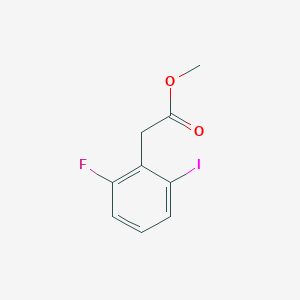
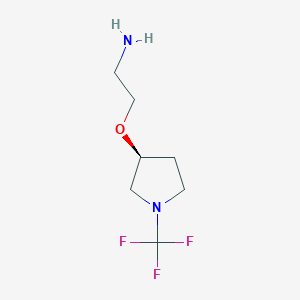
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)

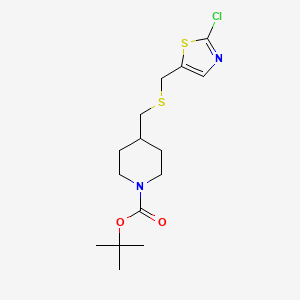
![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)
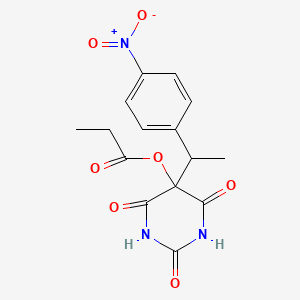
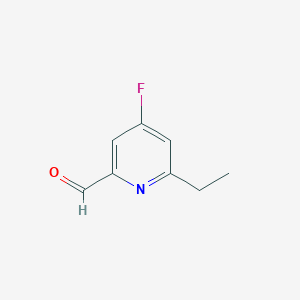
![2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane](/img/structure/B13969356.png)
